

## Mechanism of Action of Healon® in Ocular Tissue Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Healon  |           |
| Cat. No.:            | B117162 | Get Quote |

Abstract: **Healon**®, a family of ophthalmic viscosurgical devices (OVDs) based on sodium hyaluronate, is integral to modern ophthalmic surgery, providing critical tissue protection. Its mechanism of action is multifaceted, primarily revolving around its unique rheological properties which afford a physical barrier and maintain anatomical space during delicate intraocular procedures. Different formulations of **Healon** offer a spectrum of cohesive, dispersive, and viscoadaptive behaviors, tailored to specific surgical needs. Beyond its physical presence, sodium hyaluronate exhibits biochemical activities, including the potential modulation of wound healing and attenuation of oxidative stress. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to elucidate **Healon**'s protective effects at the molecular and macroscopic levels.

# Core Mechanism: Rheology-Driven Physical Protection

The primary protective function of **Healon** is mechanical, derived directly from its physical properties as a viscoelastic substance.[1] Composed of a high-molecular-weight fraction of sodium hyaluronate, **Healon** solutions exhibit characteristics of both a viscous fluid and an elastic solid.[2][3][4] This dual nature is critical for protecting delicate ocular tissues, particularly the corneal endothelium, from mechanical trauma induced by surgical instruments, turbulent fluidics, and contact with lens fragments during phacoemulsification.[3][5][6]



The behavior of an OVD is defined by properties such as viscosity, pseudoplasticity, and its classification as cohesive, dispersive, or viscoadaptive.

- Cohesive OVDs (e.g., **Healon**®, **Healon** GV®) feature long-chain, high-molecular-weight molecules that intertwine, causing the substance to adhere to itself.[7][8] This makes them ideal for creating and maintaining space, such as deepening the anterior chamber, and they are easily removed as a single mass.[9][10][11]
- Dispersive OVDs (e.g., Healon EndoCoat®) have shorter molecular chains and a lower molecular weight.[4][12] They adhere well to tissue surfaces, providing a protective coating that is resistant to removal during the high-flow conditions of phacoemulsification.[12][13]
- Viscoadaptive OVDs (e.g., Healon5®) exhibit dual characteristics; they behave as a
  cohesive agent at low shear rates, maintaining space effectively, but fracture into smaller,
  dispersive-like fragments at high shear rates, providing a protective layer during
  phacoemulsification.[7]

These properties allow **Healon** to form a physical barrier, absorb mechanical shock, and maintain a stable surgical environment, thereby minimizing iatrogenic tissue damage.[2][14]

## **Data Presentation: Rheological Properties**

The specific formulation of a **Healon** product dictates its clinical behavior and protective capabilities. The table below summarizes the key quantitative properties of various **Healon** family OVDs.



| Product<br>Family   | Classification | Sodium<br>Hyaluronate<br>(NaHa)<br>Concentration | Molecular<br>Weight<br>(Daltons) | Zero-Shear<br>Viscosity<br>(mPas) |
|---------------------|----------------|--------------------------------------------------|----------------------------------|-----------------------------------|
| Healon<br>EndoCoat® | Dispersive     | 3.0%                                             | ~800,000                         | ~50,000                           |
| Healon® PRO         | Cohesive       | 1.0%                                             | ~3,200,000                       | >200,000                          |
| Healon GV®<br>PRO   | Cohesive       | 1.8%                                             | ~3,200,000                       | ~2,000,000                        |
| Healon5® PRO        | Viscoadaptive  | 2.3%                                             | ~3,200,000                       | ~4,000,000                        |

(Data sourced from Johnson & Johnson Vision product specifications and related literature). [11][12][15]

**Visualization: Physical Protection Workflow** 





Click to download full resolution via product page

Workflow of **Healon**'s physical tissue protection.

## **Cellular and Biochemical Mechanisms of Action**

Beyond its dominant physical role, sodium hyaluronate interacts with ocular tissues at a cellular level, influencing biological processes relevant to protection and healing.

## **Protection of the Corneal Endothelium**

The preservation of the corneal endothelium, a delicate, non-regenerative cell layer, is a primary objective of OVD use. **Healon** protects these cells by creating a protective layer that minimizes contact with harmful stimuli.[2][5][13] Clinical studies have quantified this protective







effect by measuring changes in endothelial cell density (ECD) and corneal thickness postsurgery.

For instance, a prospective study on vitreoretinal surgery in aphakic eyes found that filling the anterior chamber with sodium hyaluronate significantly reduced the incidence of severe corneal edema.[16] For surgeries lasting less than two hours, the incidence was 7.7% in the **Healon** group versus 38.5% in the control group.[16] For surgeries exceeding two hours, the rates were 21.4% and 100%, respectively.[16] Another study comparing **Healon** to Viscoat during phacoemulsification found a mean endothelial cell loss of 2.71% in the **Healon** group, though this was not statistically different from the comparator.[17]

## Data Presentation: Corneal Endothelial Protection Studies



| Study Type                    | OVDs Compared               | Key Quantitative<br>Finding                                                             | Conclusion                                                                                                     |
|-------------------------------|-----------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Prospective Clinical<br>Trial | Healon vs. Control<br>(BSS) | Surgeries <2 hrs:<br>7.7% vs. 38.5%<br>incidence of severe<br>corneal edema.[16]        | Healon is effective in protecting the corneal endothelium during vitreoretinal surgery.  [16]                  |
| Comparative Study             | Healon vs. Viscoat          | Mean endothelial cell<br>loss: 2.71% (Healon)<br>vs. 9.27% (Viscoat) (p<br>> 0.05).[17] | Healon showed a trend towards greater protective effect, but results were not statistically significant.  [17] |
| Randomized Trial              | Healon GV vs. Viscoat       | No significant difference in endothelial cell density or corneal thickness.[18]         | Healon GV and Viscoat were comparable in their ability to protect the endothelium.[18]                         |
| Preclinical Rabbit<br>Model   | Healon-D vs. Viscoat        | No significant difference in denuded or damaged endothelial area from air bubbles.[19]  | Healon-D is as effective as Viscoat in protecting against air bubble-induced damage.[19]                       |

Experimental Protocols
► Experimental Protocol 1: Quantification of Corneal Endothelial Damage (Rabbit Model)

Objective: To compare the endothelial protective effects of different dispersive OVDs against mechanical damage from air bubbles during phacoemulsification.

#### Methodology:

• Animal Model: New Zealand white rabbits are anesthetized.



- Surgical Procedure: A randomized, masked protocol is used. The anterior chamber of each eye is filled with either **Healon**-D or Viscoat.
- Insult Application: Ultrasound at 70% continuous energy is delivered into the anterior chamber for 2 minutes. During the first minute, 2 mL of air bubbles are injected to simulate mechanical trauma.
- Tissue Staining: Post-procedure, corneas are excised and stained with trypan blue (stains nuclei of damaged cells) and alizarin red (stains the intercellular borders of the endothelial monolayer).
- Quantification: The stained corneas are evaluated via light microscopy. A digital imaging analysis system is used to quantify the total area of denuded endothelium (where cells are missing) and the area of damaged (trypan blue-positive) but present cells.
- Statistical Analysis: Non-parametric tests (e.g., Mann-Whitney U test) are used to compare the median areas of damage between the two OVD groups.

(Protocol adapted from Cutler Peck et al., 2009).[19]

### ► Experimental Protocol 2: Clinical Evaluation of Endothelial Cell Loss\*\*

Objective: To compare the endothelial protective effects of **Healon** GV and Viscoat in patients undergoing phacoemulsification.

#### Methodology:

- Study Design: A prospective, randomized, single-blind clinical trial is conducted.
- Patient Population: Patients scheduled for routine endocapsular phacoemulsification with foldable IOL implantation are enrolled.
- Randomization: Patients are randomized to receive either **Healon** GV or Viscoat as the primary OVD. The surgeon is aware of the OVD, but the evaluating technicians are masked.
- Preoperative Assessment: Baseline measurements of central corneal thickness (via ultrasound pachymetry) and endothelial cell analysis (via noncontact specular microscopy)



are performed. Metrics include endothelial cell density (cells/mm²), coefficient of variation in cell size (polymegathism), and percentage of hexagonal cells (pleomorphism).

- Surgical Technique: A standardized surgical technique is used for all patients to minimize variability.
- Postoperative Assessment: Measurements are repeated at specified intervals (e.g., 1 week, 1 month, 3 months) post-surgery.
- Data Analysis: The percentage change in endothelial cell density and other morphological parameters from baseline is calculated for each group. Statistical tests (e.g., t-tests or ANOVA) are used to compare the outcomes between the two OVD groups.

(Protocol adapted from Koch et al., 1997).[18]

## **Promotion of Epithelial Wound Healing**

Sodium hyaluronate has been shown to play a role in the wound healing of the corneal epithelium.[20] It is a natural ligand for the CD44 cell surface adhesion molecule, which is expressed on corneal epithelial cells.[21] The binding of sodium hyaluronate to CD44 is believed to facilitate the migration of epithelial cells, a crucial step in closing epithelial defects. [21] This mechanism may contribute to faster recovery and maintenance of the corneal surface integrity after surgical trauma. Studies have shown that sodium hyaluronate promotes the proliferation, autophagy, and migration of corneal epithelial cells, partly by downregulating specific microRNAs like miR-18a.[20]

**Visualization: Epithelial Cell Migration Pathway** 





Click to download full resolution via product page

**Healon**'s role in promoting corneal epithelial healing.

## **Attenuation of Oxidative Stress**

During phacoemulsification, the ultrasonic energy used to break up the lens can generate highly reactive free radicals (e.g., hydroxyl radicals) through the decomposition of water.[3] These reactive oxygen species (ROS) can induce oxidative stress, leading to lipid peroxidation and damage to cellular membranes and proteins, including those in the corneal endothelium.



[22][23] Antioxidants protect tissues by neutralizing these free radicals.[24][25] While the primary protective mechanism of **Healon** is physical, hyaluronic acid has been suggested to possess free radical scavenging properties. By quenching these harmful radicals in the anterior chamber, **Healon** may provide a biochemical shield in addition to its mechanical one, further reducing the overall stress and damage to intraocular tissues.

## **Visualization: Free Radical Scavenging Mechanism**



Click to download full resolution via product page

Proposed role of **Healon** in mitigating oxidative stress.

## Conclusion

The mechanism of action for **Healon** in tissue protection is a sophisticated interplay of physics and biology. Its principal value lies in its rheological properties, which allow it to act as a space-maintaining, shock-absorbing, and lubricating agent that physically shields delicate ocular structures from surgical trauma. The diverse formulations within the **Healon** family provide surgeons with a tailored arsenal of cohesive, dispersive, and viscoadaptive tools to meet the challenges of various surgical steps. Furthermore, emerging evidence highlights the biochemical contributions of its core component, sodium hyaluronate, in promoting epithelial wound healing and potentially mitigating oxidative stress. This dual functionality—providing both a passive physical shield and an active biological modulator—underpins **Healon**'s role as an indispensable tool for enhancing safety and improving outcomes in ophthalmic surgery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ophthalmic viscosurgical device Wikipedia [en.wikipedia.org]
- 2. Healon (Sodium Hyaluronate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Use of viscoelastic substance in ophthalmic surgery focus on sodium hyaluronate PMC [pmc.ncbi.nlm.nih.gov]
- 4. crstodayeurope.com [crstodayeurope.com]
- 5. Sodium hyaluronate in cataract surgery. II. Report on the use of Healon in extracapsular cataract surgery using phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium hyaluronate (Healon) in anterior segment surgery: a review and a new use in extracapsular surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reviewofophthalmology.com [reviewofophthalmology.com]
- 8. surgicaldirectinc.com [surgicaldirectinc.com]
- 9. dc-ophthalmology.com [dc-ophthalmology.com]
- 10. Healon GV OVD | Beye [beye.com]
- 11. dc-ophthalmology.com [dc-ophthalmology.com]
- 12. dc-ophthalmology.com [dc-ophthalmology.com]
- 13. crstoday.com [crstoday.com]
- 14. The complete solution HEALON® OVDs | J&J Vision Professional [jnjvisionpro.com]
- 15. andrec.com.co [andrec.com.co]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Effects of Healon vs. Viscoat on endothelial cell count and morphology after phacoemulsification and posterior chamber lens implantation - PubMed [pubmed.ncbi.nlm.nih.gov]







- 18. Randomized clinical comparison of Healon GV and Viscoat PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the corneal endothelial protective effects of Healon-D and Viscoat PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sodium hyaluronate promotes proliferation, autophagy, and migration of corneal epithelial cells by downregulating miR-18a in the course of corneal epithelial injury PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sodium hyaluronate (hyaluronic acid) promotes migration of human corneal epithelial cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How Do Nutritional Antioxidants Really Work: Nucleophilic Tone and Para-Hormesis Versus Free Radical Scavenging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Free radicals, antioxidants and functional foods: Impact on human health PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mechanism of Action of Healon® in Ocular Tissue Protection: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117162#mechanism-of-action-of-healon-in-tissue-protection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com